N-benzyl-2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide
Description
N-Benzyl-2-(1,1-dioxo-4-phenyl-2H-1λ⁶,2,3-benzothiadiazin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiadiazine ring substituted with a phenyl group and sulfone moieties. This compound is structurally distinct due to its 1,1-dioxo-4-phenyl-benzothiadiazine core, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-benzyl-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(23-15-17-9-3-1-4-10-17)16-25-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)29(25,27)28/h1-14H,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUYTDMTLWVBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the benzylated product. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring.
Scientific Research Applications
N-benzyl-2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. This inhibition can reduce the formation of sorbitol and prevent complications associated with diabetes. Additionally, the compound can modulate ion channels and receptors, contributing to its antihypertensive and anticancer activities.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-benzyl-2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzothiadiazin core with an acetamide group and a benzyl substituent. The synthesis typically involves the condensation of appropriate precursors under controlled conditions. The general synthetic route includes:
- Condensation Reaction : The reaction of benzylamine with a suitable benzothiadiazin derivative.
- Purification : The product is purified using techniques such as column chromatography.
Biological Activity Overview
This compound has shown various biological activities, including:
- Anticonvulsant Properties : Research indicates that derivatives of N-benzyl compounds exhibit significant anticonvulsant activity. For instance, studies have shown that specific structural modifications can enhance the efficacy of these compounds in seizure models. The ED50 values for some derivatives were comparable to established anticonvulsants like phenytoin .
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest in various cancer cell lines.
The biological effects of this compound are believed to be mediated through:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular responses and potentially leading to therapeutic effects.
Anticonvulsant Studies
A notable study evaluated the anticonvulsant effects of various N-benzyl derivatives in animal models. The results indicated that certain substitutions at the C(3) position significantly enhanced potency:
| Compound | ED50 (mg/kg) | Route |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | Intraperitoneal |
| Phenytoin | 6.5 | Intraperitoneal |
This data highlights the potential of structural modifications to optimize therapeutic efficacy .
Anticancer Activity
In vitro studies have demonstrated that N-benzyl derivatives can induce apoptosis in cancer cells:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
These findings suggest that this compound could serve as a lead for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-benzyl-2-(1,1-dioxo-4-phenyl-2H-1λ⁶,2,3-benzothiadiazin-2-yl)acetamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, thiazole or pyridine ring substitutions are achieved using N-benzyl-protected intermediates under reflux conditions with polar aprotic solvents (e.g., DMF or chloroform). Reaction optimization often involves adjusting stoichiometry, temperature (60–100°C), and catalysts (e.g., potassium carbonate or palladium-based catalysts). Purification typically employs silica gel chromatography (0–60% ethyl acetate/hexane gradients) .
- Key Data : Yields range from 35% to 86%, depending on substituent complexity. For instance, bromo-substituted derivatives require halide displacement with morpholinoethoxy groups .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals are observed?
- Methodology :
- ¹H NMR : Aromatic protons in the benzothiadiazin ring appear as doublets or triplets at δ 7.0–8.5 ppm. The N-benzyl group shows characteristic singlet peaks for methylene protons (δ 4.2–4.5 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 394.382 for C₂₁H₁₆F₂N₄O₂) confirm molecular weight and purity .
- IR : Stretching vibrations for sulfonamide (S=O) appear at 1267–1472 cm⁻¹ .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Src Kinase Inhibition : Derivatives like KX2-391 exhibit IC₅₀ values in the nanomolar range by targeting substrate-binding sites .
- Antioxidant Activity : Pyrazolo-benzothiazine derivatives show radical scavenging efficacy (EC₅₀ = 12–45 µM) in DPPH assays .
- Antidiabetic Potential : Analogues with 4-hydroxy-1,1-dioxido groups demonstrate α-glucosidase inhibition (IC₅₀ = 8.2 µM) .
Advanced Research Questions
Q. How do structural modifications at the 4-phenyl or N-benzyl positions influence Src kinase inhibitory activity?
- Methodology :
- SAR Studies : Replacing the pyridine ring with thiazole (e.g., KX2-391 analogues) reduces steric hindrance, enhancing binding affinity. Substituting the N-benzyl group with electron-withdrawing groups (e.g., -Br or -CF₃) improves selectivity .
- Data Contradictions : While morpholinoethoxy groups enhance solubility, bulky substituents (e.g., adamantyl) may reduce bioavailability despite high in vitro activity .
Q. What crystallographic strategies resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodology :
- X-ray Diffraction : Single crystals are grown in ethanol/methanol and analyzed using SHELX software. The triclinic P1 space group is common, with intermolecular H-bonds (N–H⋯N, 2.8–3.0 Å) stabilizing dimeric structures .
- Torsional Angles : Dihedral angles (e.g., −96.5° to −100.3°) reveal gauche conformations of bulky substituents .
Q. How can researchers address discrepancies in biological activity data across different studies?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .
- Solubility Adjustments : Improve compound dispersion using co-solvents (e.g., DMSO:PBS ratios) to mitigate false negatives in in vitro assays .
Q. What strategies enhance CNS permeability and pharmacokinetic properties for neuroactive derivatives?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., -OCH₃ or -NH₂) to reduce logP from >4 to 2–3, improving blood-brain barrier penetration .
- Prodrug Design : Mask sulfonamide groups with ester prodrugs to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
